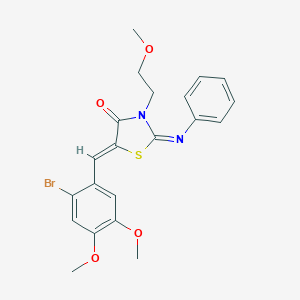![molecular formula C21H19BrN2O5S B306478 2-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306478.png)
2-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide, commonly known as BTE-2, is a thiazolidinedione derivative that has gained attention in recent years due to its potential therapeutic applications. BTE-2 has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of BTE-2 is not fully understood, but it is believed to work through multiple pathways. BTE-2 has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which is involved in regulating inflammation and glucose metabolism. BTE-2 has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune responses.
Biochemical and Physiological Effects:
BTE-2 has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, BTE-2 has been shown to improve insulin sensitivity and glucose metabolism. BTE-2 has also been found to inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTE-2 in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. Additionally, BTE-2 has been shown to have a wide range of therapeutic applications, making it a versatile compound for research. However, one limitation of using BTE-2 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on BTE-2. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy in vivo. Additionally, BTE-2's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of BTE-2 and its potential interactions with other compounds.
Méthodes De Synthèse
BTE-2 can be synthesized through a multi-step process, starting with the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with ethyl acetoacetate to form the thiazolidinedione ring, followed by the addition of 4-methylphenylacetic acid to produce the final product, BTE-2.
Applications De Recherche Scientifique
BTE-2 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various diseases. One study found that BTE-2 exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Another study showed that BTE-2 had antioxidant properties, reducing oxidative stress in cells. Additionally, BTE-2 has been found to have anti-tumor effects in vitro, inhibiting the growth of cancer cells.
Propriétés
Formule moléculaire |
C21H19BrN2O5S |
|---|---|
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19BrN2O5S/c1-3-29-16-9-13(8-15(22)19(16)26)10-17-20(27)24(21(28)30-17)11-18(25)23-14-6-4-12(2)5-7-14/h4-10,26H,3,11H2,1-2H3,(H,23,25)/b17-10- |
Clé InChI |
PGQWNKIINMQMSO-YVLHZVERSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306397.png)
![Ethyl [2,6-dichloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306398.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306399.png)
![(2E,5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306401.png)
![(2E,5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306402.png)
![2-{5-[3-bromo-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306403.png)

![5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306409.png)
![5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306411.png)
![2-[5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306412.png)
![2-{4-[(Z)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B306413.png)
![2-chloro-5-{2,5-dimethyl-3-[(1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B306415.png)
![N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306418.png)